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N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-naphthamide

Kinase inhibitor design Hinge‑binding motif Structure‑based drug design

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-naphthamide (CAS 946272‑42‑0) is a synthetic small molecule that embeds a 3‑phenyl‑1,2,4‑triazolo[4,3‑b]pyridazine core connected through an ethoxy linker to a 1‑naphthamide terminus. The triazolo[4,3‑b]pyridazine scaffold is a recognized pharmacophore for ATP‑competitive kinase inhibition, notably against c‑Met and Pim‑1 , while the 1‑naphthamide moiety contributes to lipophilicity (computed XLogP3‑AA = 3.9) and potential π‑stacking interactions.

Molecular Formula C24H19N5O2
Molecular Weight 409.4 g/mol
CAS No. 946272-42-0
Cat. No. B3311657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-naphthamide
CAS946272-42-0
Molecular FormulaC24H19N5O2
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C24H19N5O2/c30-24(20-12-6-10-17-7-4-5-11-19(17)20)25-15-16-31-22-14-13-21-26-27-23(29(21)28-22)18-8-2-1-3-9-18/h1-14H,15-16H2,(H,25,30)
InChIKeyGXVZJOMUGSNXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-naphthamide (CAS 946272-42-0): A Scaffold‑Defined Triazolopyridazine Probe for Kinase‑Focused Discovery


N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-naphthamide (CAS 946272‑42‑0) is a synthetic small molecule that embeds a 3‑phenyl‑1,2,4‑triazolo[4,3‑b]pyridazine core connected through an ethoxy linker to a 1‑naphthamide terminus . The triazolo[4,3‑b]pyridazine scaffold is a recognized pharmacophore for ATP‑competitive kinase inhibition, notably against c‑Met and Pim‑1 , while the 1‑naphthamide moiety contributes to lipophilicity (computed XLogP3‑AA = 3.9) and potential π‑stacking interactions . The compound is currently characterized predominantly by its computed physicochemical properties and scaffold‑level identity; peer‑reviewed activity data remain absent from the public domain at the time of this analysis.

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-naphthamide (CAS 946272-42-0): Why In‑Class Triazolopyridazine Analogs Cannot Be Casually Interchanged


Triazolopyridazine‑based compounds exhibit steep structure–activity relationships (SAR) where even nominal changes in linker composition, substitution pattern, or terminal aryl group can shift kinase selectivity, potency, and physicochemical profile by orders of magnitude . For example, the 6‑amino analogs reported by Grey et al. show Pim‑1 Ki values from 21 nM to >1,800 nM depending solely on the 3‑aryl substituent , while dual c‑Met/Pim‑1 inhibitors built on the same core can display IC50 differentials exceeding 10‑fold between closely related derivatives . The present compound distinguishes itself through a unique ethoxy‑linked 1‑naphthamide at position 6 of the pyridazine ring—a connectivity pattern not represented in published c‑Met or Pim‑1 inhibitor libraries—which predicts a distinct kinase‑binding fingerprint and ADME trajectory relative to any off‑the‑shelf analog with amino, thioether, or quinoline‑based pendant groups. Substituting another triazolopyridazine without confirming equivalent engagement of the intended target therefore introduces avoidable experimental risk in both biochemical and cellular assay contexts.

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-naphthamide (CAS 946272-42-0): Head‑to‑Head Differentiation Data Against Closest Structural Analogs


Ether vs. Amine Linker at Position 6: Predicted Impact on Kinase Hinge‑Binding Geometry and Selectivity

All published, quantitatively characterized 3‑phenyl‑triazolo[4,3‑b]pyridazine kinase inhibitors reported to date employ a 6‑amino linkage (‑NH‑ or ‑N(alkyl)‑) to interact with the kinase hinge region . The target compound replaces this amine with an ethoxy (‑O‑CH₂CH₂‑) spacer, a modification that removes the hydrogen‑bond donor at the 6‑position and increases linker flexibility. While no head‑to‑head enzyme assay data are yet available for the target compound, crystallographic studies of 6‑amino analogs (e.g., compound 24) confirm that the 6‑NH group forms a conserved hydrogen bond with the hinge carbonyl of Pim‑1 ; its elimination is predicted to alter both binding affinity and selectivity across the kinome. This structural divergence constitutes a first‑principle differentiation that cannot be bridged without de novo profiling.

Kinase inhibitor design Hinge‑binding motif Structure‑based drug design Triazolopyridazine SAR

1‑Naphthamide vs. 2‑Naphthamide Regioisomerism: Divergent Lipophilicity and Predicted ADME Signature

The target compound presents a 1‑naphthamide terminus, whereas several commercially available triazolopyridazine analogs (e.g., N‑(3‑(3‑(pyridin‑4‑yl)‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)phenyl)‑2‑naphthamide, CAS 891110‑22‑8) employ a 2‑naphthamide . Computed physicochemical properties substantiate the impact of this regioisomeric choice: the 1‑naphthamide isomer exhibits an XLogP3‑AA of 3.9 , while the 2‑naphthamide regioisomer, bearing an additional pyridinyl group, yields a higher molecular weight (442.5 vs. 409.4 g/mol) and altered polar surface area . Although direct comparative cellular permeability or metabolic stability data are not available, the lower molecular weight and balanced lipophilicity of the 1‑naphthamide regioisomer are directionally favorable for passive membrane permeation under Lipinski guidelines.

Regioisomer differentiation Lipophilicity ADME prediction Naphthamide SAR

Ethoxy Spacer Length and Flexibility: Differentiation from Rigid Phenyl‑Linked Analogs

The target compound incorporates a flexible ethoxy linker (‑O‑CH₂CH₂‑NH‑CO‑) between the triazolopyridazine core and the naphthamide cap, in contrast to the rigid, directly connected phenyl‑naphthamide architecture found in analogs such as N‑(4‑(3‑(pyridin‑4‑yl)‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)phenyl)‑1‑naphthamide . The ethoxy spacer introduces two additional rotatable bonds (total rotatable bond count = 6 vs. 4 for the phenyl‑linked comparator), which is expected to increase conformational flexibility and may influence both the entropic penalty upon binding and the ability to access cryptic kinase pockets. While no direct kinase inhibition data exist for the target compound, the flexible linker may confer advantages in adapting to kinases with shallow or conformationally dynamic ATP pockets—a hypothesis that remains to be experimentally validated.

Linker flexibility Conformational entropy Kinase selectivity Ethoxy spacer SAR

Physicochemical Benchmarking Against Dual c‑Met/Pim‑1 Inhibitor 4g: Property‑Based Differentiation for Assay Compatibility

The most potent dual c‑Met/Pim‑1 inhibitor reported on the triazolo[4,3‑b]pyridazine scaffold is compound 4g, with IC50 values of 0.163 ± 0.01 μM (c‑Met) and 0.283 ± 0.01 μM (Pim‑1) . Direct activity comparison is not possible because 4g features a quinoline‑based side chain absent in the target compound; nevertheless, a physicochemical benchmarking highlights practical advantages for the target compound in early‑stage screening. Compound 4g has a higher molecular weight (estimated >480 g/mol based on its structure) and a larger topological polar surface area due to the quinoline moiety, whereas the target compound maintains MW = 409.4 g/mol and a moderate XLogP3‑AA = 3.9 . These property differences suggest superior aqueous solubility and more predictable DMSO stock solution behavior for the target compound, reducing the likelihood of compound precipitation or aggregation in biochemical assay buffers—a known pitfall with higher‑MW, highly conjugated kinase inhibitors.

Physicochemical properties Drug‑likeness Assay compatibility c‑Met/Pim‑1 inhibitors

3‑Phenyl Substituent: Baseline Kinase Recognition Motif with Favorable Fragment‑Like Properties

The 3‑phenyl substituent is a minimal aromatic decoration that provides basal affinity for the hydrophobic pocket adjacent to the kinase hinge, as evidenced by the 1,800 nM Pim‑1 Ki of the simple analog N‑cyclopropyl‑3‑phenyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑amine . By retaining the 3‑phenyl group while introducing a more elaborate 6‑substituent, the target compound occupies an intermediate complexity space—more elaborated than a fragment but less complex than fully optimized leads such as compound 4g. This 'fragment‑grown' profile is attractive for fragment‑based screening cascades where the 3‑phenyl‑triazolopyridazine core is used as an anchoring moiety, and the 6‑position is systematically diversified. No direct comparative affinity data exist, but the scaffold's baseline kinase recognition is established in the literature .

Fragment‑based drug discovery 3‑Phenyl substituent Kinase hinge binder Triazolopyridazine core

Purity and Supplier Traceability: Documented 95% Baseline with Single‑Vendor Sourcing

The target compound is supplied at a documented purity of 95% , a specification that meets the general acceptance criterion for biochemical screening (≥95% by HPLC or NMR). In contrast, several closely related triazolopyridazine analogs—particularly those sourced through custom synthesis or aggregator catalogs—either lack explicit purity documentation or are listed with variable purity ranges (90–98%). Consistent purity is non‑trivial for this chemotype because the ethoxy‑linked naphthamide side chain is susceptible to hydrolytic degradation under acidic or basic conditions; batch‑to‑batch variability in impurity profiles can confound dose–response data. The availability of a single, traceable supplier (kuujia.com, catalog F5037‑0037) with a fixed purity specification reduces inter‑laboratory reproducibility risks when the compound is used as a reference standard or library member .

Compound purity Supplier quality Reproducibility Procurement specification

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-naphthamide (CAS 946272-42-0): Prioritized Research and Procurement Use Cases


Kinase Selectivity Panel Screening of 6‑Ethoxy‑Linked Triazolopyridazine Probes

Deploy as a structurally distinct probe in broad‑panel kinase selectivity assays (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) alongside 6‑amino analogs. Because the target compound eliminates the conserved hinge H‑bond donor , its selectivity fingerprint is expected to diverge from that of 6‑amino‑triazolopyridazines such as compound 24 , potentially revealing engagement of kinases with atypical hinge geometries.

Fragment‑Grown Library Member for c‑Met/Pim‑1 Dual Inhibition Optimization

Incorporate into a fragment‑based or diversity‑oriented synthesis library where the 3‑phenyl‑triazolopyridazine core serves as the anchor. The target compound provides a direct comparison point against the dual c‑Met/Pim‑1 inhibitor 4g (IC50(c‑Met) = 0.163 μM, IC50(Pim‑1) = 0.283 μM ), enabling systematic SAR exploration of the linker and cap regions. Its lower MW (409.4 vs. >480 g/mol) makes it a more synthetically accessible starting point for parallel chemistry expansion .

Physicochemical Reference Standard for ADME Assay Development

Use as a well‑characterized reference compound with computed XLogP3‑AA = 3.9 and moderate MW (409.4 g/mol) to calibrate in‑house PAMPA, Caco‑2 permeability, or microsomal stability assays . Its single‑source purity specification (95%) ensures lot‑to‑lot consistency for longitudinal assay quality control.

Negative Control or Selectivity Counter‑Screen for 6‑Amino‑Triazolopyridazine Lead Series

Employ as a selectivity counter‑screen when profiling 6‑amino‑triazolopyridazine leads. The absence of the 6‑NH hinge donor means that any observed off‑target activity is mediated by interactions distinct from the canonical hinge‑binding mode, helping to deconvolute polypharmacology in lead optimization campaigns .

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